
6-(3-Oxobutyl)naphthalen-2-yl hydrogen sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3-Oxobutyl)naphthalen-2-yl hydrogen sulfate is an organic compound belonging to the class of naphthalene derivatives This compound is characterized by the presence of a naphthalene ring substituted with a 3-oxobutyl group and a hydrogen sulfate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Oxobutyl)naphthalen-2-yl hydrogen sulfate typically involves the reaction of naphthalene derivatives with appropriate reagents under controlled conditions. One common method includes the Friedel-Crafts acylation of naphthalene with 3-oxobutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then treated with sulfuric acid to introduce the hydrogen sulfate group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. Continuous flow reactors and advanced purification techniques are often employed to ensure the purity and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6-(3-Oxobutyl)naphthalen-2-yl hydrogen sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Electrophilic aromatic substitution reactions can occur at the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a catalyst can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of halogenated naphthalene derivatives.
Applications De Recherche Scientifique
6-(3-Oxobutyl)naphthalen-2-yl hydrogen sulfate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 6-(3-Oxobutyl)naphthalen-2-yl hydrogen sulfate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The hydrogen sulfate group plays a crucial role in these interactions by enhancing the compound’s solubility and reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Naphthol: A naphthalene derivative with a hydroxyl group.
Naphthalene-2-sulfonic acid: A naphthalene derivative with a sulfonic acid group.
6-Hydroxy-2-naphthyl butan-2-one: A naphthalene derivative with a hydroxy and butanone group.
Uniqueness
6-(3-Oxobutyl)naphthalen-2-yl hydrogen sulfate is unique due to the presence of both the 3-oxobutyl and hydrogen sulfate groups, which confer distinct chemical properties and reactivity compared to other naphthalene derivatives .
Propriétés
Numéro CAS |
91488-18-5 |
|---|---|
Formule moléculaire |
C14H14O5S |
Poids moléculaire |
294.32 g/mol |
Nom IUPAC |
[6-(3-oxobutyl)naphthalen-2-yl] hydrogen sulfate |
InChI |
InChI=1S/C14H14O5S/c1-10(15)2-3-11-4-5-13-9-14(19-20(16,17)18)7-6-12(13)8-11/h4-9H,2-3H2,1H3,(H,16,17,18) |
Clé InChI |
UQHOOBSWBXSLNP-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CCC1=CC2=C(C=C1)C=C(C=C2)OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


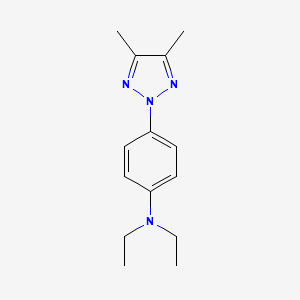
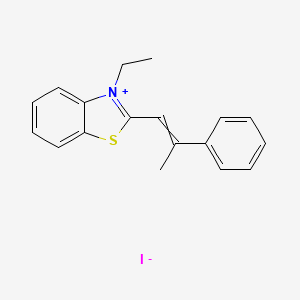
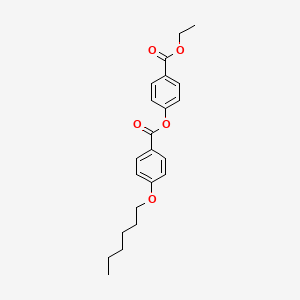
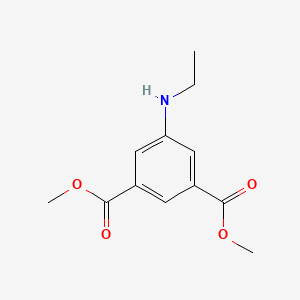


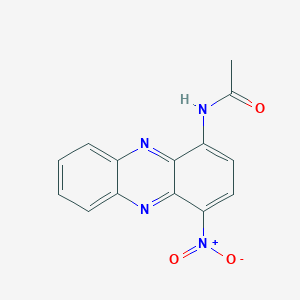
![5-{[(2-Ethylquinazolin-4-yl)oxy]methyl}-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B14370958.png)
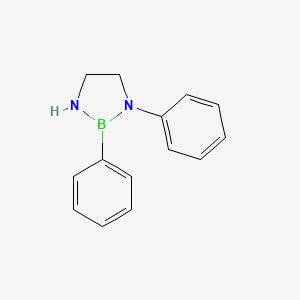
![3-{[(1-Benzothiophen-3-yl)methyl]sulfanyl}-N'-sulfamoylpropanimidamide](/img/structure/B14370990.png)
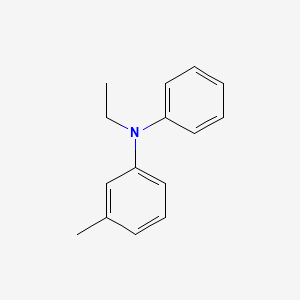

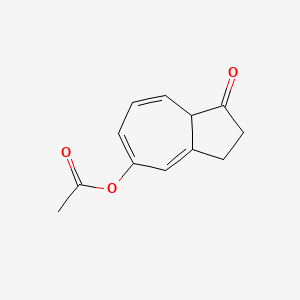
![1,1'-(Pyridine-2,6-diyl)bis{3-[(4-hydroxybutyl)amino]but-2-en-1-one}](/img/structure/B14371015.png)
